Cas no 1343231-86-6 (3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid)

3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid
- 3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid
- AKOS013604566
- 1343231-86-6
- EN300-1020183
-
- インチ: 1S/C11H17NO4/c1-3-7-16-10(15)12-6-4-5-11(2,8-12)9(13)14/h3H,1,4-8H2,2H3,(H,13,14)
- InChIKey: WSHQQPCJYSEVHN-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C)CN(C(=O)OCC=C)CCC1)=O
計算された属性
- せいみつぶんしりょう: 227.11575802g/mol
- どういたいしつりょう: 227.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1020183-10.0g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-1020183-0.1g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
Enamine | EN300-1020183-1.0g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-1020183-5g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 5g |
$1614.0 | 2023-10-28 | |
Enamine | EN300-1020183-5.0g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-1020183-2.5g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
Enamine | EN300-1020183-0.25g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
Enamine | EN300-1020183-0.05g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
Enamine | EN300-1020183-0.5g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 0.5g |
$535.0 | 2023-10-28 | |
Enamine | EN300-1020183-10g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid |
1343231-86-6 | 95% | 10g |
$2393.0 | 2023-10-28 |
3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acidに関する追加情報
3-Methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic Acid: An Overview of a Promising Compound (CAS No. 1343231-86-6)
3-Methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid (CAS No. 1343231-86-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid is notable for its piperidine ring, which is a common motif in many biologically active compounds. The presence of the methyl group and the propenyl ester moiety adds to its structural complexity and contributes to its unique properties. The carboxylic acid functionality at the C3 position of the piperidine ring further enhances its reactivity and potential for functionalization.
Synthesis of 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the condensation of a suitable piperidine derivative with an appropriate carboxylic acid or ester, followed by functional group manipulations to introduce the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.
In terms of biological activity, 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid has shown promising results in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, studies have explored its potential as an antiviral agent, with preliminary data suggesting efficacy against certain viral infections.
The mechanism of action of 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism involves the modulation of specific receptors or enzymes involved in inflammatory responses. For instance, it may interact with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs like nonsteroidal anti-inflammatory drugs (NSAIDs). Another potential mechanism involves the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which play a crucial role in the pathogenesis of inflammatory diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid in human subjects. Early-phase trials have demonstrated favorable pharmacokinetic profiles and tolerability, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations to explore its therapeutic potential in various medical conditions.
Beyond its therapeutic applications, 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid has also been studied for its use as a building block in organic synthesis. Its versatile functional groups make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound to develop novel derivatives with enhanced potency and selectivity for specific targets.
In conclusion, 3-methyl-1-(prop-2-en-1-yloxy)carbonylpiperidine-3-carboxylic acid (CAS No. 1343231-86-6) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its properties and mechanisms of action, further solidifying its importance in the development of innovative therapeutic strategies.
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